molecular formula C14H16F3N5O3S B2779285 1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide CAS No. 2034449-01-7

1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide

Cat. No. B2779285
M. Wt: 391.37
InChI Key: UNANZWIGCKQNLB-UHFFFAOYSA-N
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Description

This compound is also known as PHTPP . It is a selective ERβ antagonist . PHTPP reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . PHTPP (10 -6 M) inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity . The molecular formula of this compound is C14H16F3N5O3S and its molecular weight is 391.37.


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The cell cycle analysis is done to investigate the mechanism and the mode of action of the newly synthesized compounds .


Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Scientific Research Applications

Synthesis and Chemical Properties

Research in this area focuses on developing efficient synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives due to their significant biological activities. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves heterocyclization reactions catalyzed by Brønsted-acidic ionic liquids, demonstrating a method to create complex structures under solvent-free conditions (Tavakoli-Hoseini et al., 2011).

Anticancer Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer properties. The design, synthesis, and evaluation of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs have shown significant anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ajeesh Kumar et al., 2016).

Antimicrobial Activity

The synthesis of new heterocyclic compounds based on pyrazolo[1,5-a]pyrimidine and their evaluation for antimicrobial properties is an area of interest. Novel compounds synthesized from pyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity against a range of bacteria and fungi, suggesting their potential use as antimicrobial agents (Ammar et al., 2004).

Other Applications

Further studies have explored the potential of pyrazolo[1,5-a]pyrimidine derivatives in various fields, including the development of novel insecticidal agents against pests like the cotton leafworm, indicating the versatility of these compounds beyond just medicinal applications (Soliman et al., 2020).

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They possess a high impact in medicinal chemistry . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

1-methylsulfonyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O3S/c1-26(24,25)21-4-2-9(3-5-21)13(23)19-10-7-18-12-6-11(14(15,16)17)20-22(12)8-10/h6-9H,2-5H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNANZWIGCKQNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide

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